molecular formula C9H10N4O2S B390137 methyl N'-{4-nitrobenzylidene}hydrazonothiocarbamate

methyl N'-{4-nitrobenzylidene}hydrazonothiocarbamate

Cat. No.: B390137
M. Wt: 238.27g/mol
InChI Key: PSZJYHCMUWEZJY-IZZDOVSWSA-N
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Description

Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamimidothioates, which are derivatives of thiourea and isothiourea. These compounds are of significant interest due to their applications in various fields such as organic synthesis, pharmacology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of hetero-substituted allenes with aliphatic, cycloaliphatic, and aromatic isothiocyanates. This reaction is usually carried out under electron impact (70 eV) and chemical ionization conditions using methane as the reactant gas . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

Mechanism of Action

The mechanism of action of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it likely binds to the active site of the enzyme, preventing the production of nitric oxide. Similarly, its anticancer properties may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27g/mol

IUPAC Name

methyl N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C9H10N4O2S/c1-16-9(10)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12)/b11-6+

InChI Key

PSZJYHCMUWEZJY-IZZDOVSWSA-N

SMILES

CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N

Isomeric SMILES

CS/C(=N\N=C\C1=CC=C(C=C1)[N+](=O)[O-])/N

Canonical SMILES

CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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